4-chloro-2-methyl-6-phenylpyridine
Overview
Description
4-Chloro-2-methyl-6-phenylpyridine: is a heterocyclic aromatic compound with the molecular formula C12H10ClN. This compound is characterized by a pyridine ring substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and a phenyl group at the 6-position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methyl-6-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methylpyridine with phenylboronic acid in the presence of a palladium catalyst. This Suzuki-Miyaura cross-coupling reaction is typically carried out under mild conditions, such as in the presence of a base like potassium carbonate and a solvent like toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines using a continuous flow setup with Raney nickel as a catalyst has been reported .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methyl-6-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: As mentioned earlier, Suzuki-Miyaura cross-coupling is a common reaction for this compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like 4-amino-2-methyl-6-phenylpyridine or 4-thio-2-methyl-6-phenylpyridine can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction can yield various hydrogenated derivatives.
Scientific Research Applications
Chemistry: 4-Chloro-2-methyl-6-phenylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential as therapeutic agents. For example, pyridine derivatives are known to exhibit antimicrobial, anticancer, and anti-inflammatory activities .
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-chloro-2-methyl-6-phenylpyridine and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, pyridine derivatives can inhibit enzymes like tyrosine kinases or interact with G-protein-coupled receptors .
Comparison with Similar Compounds
2-Chloro-4-methylpyridine: This compound is structurally similar but lacks the phenyl group at the 6-position.
4-Chloro-6-methyl-2-phenylpyrimidine: This compound has a pyrimidine ring instead of a pyridine ring.
2-Phenylpyridine: This compound lacks the chlorine and methyl substituents.
Uniqueness: 4-Chloro-2-methyl-6-phenylpyridine is unique due to the presence of both a chlorine atom and a phenyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
4-chloro-2-methyl-6-phenylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-7-11(13)8-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIRMFBAMLBCKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298310 | |
Record name | 4-Chloro-2-methyl-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501298310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412923-41-2 | |
Record name | 4-Chloro-2-methyl-6-phenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=412923-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methyl-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501298310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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